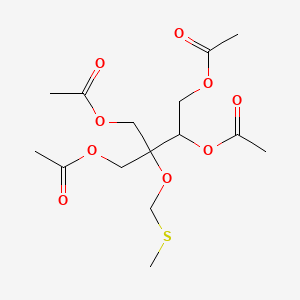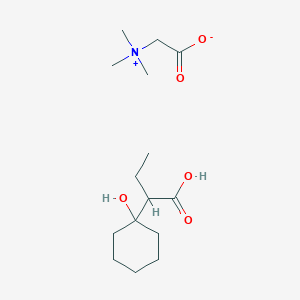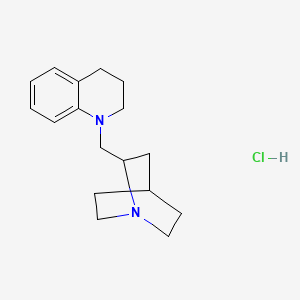![molecular formula C23H27N3O2 B1228283 7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol](/img/structure/B1228283.png)
7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4-methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol is a hydroxyquinoline.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol and related compounds have been studied for their antimicrobial properties. Patel and Vohra (2006) synthesized a derivative, 5-(4-methyl piperazinyl methylene)-8-quinolinol (MPQ), and tested its metal chelates for antimicrobial activity (Patel & Vohra, 2006). Segawa et al. (1995) also synthesized derivatives with antibacterial properties, noting that certain structural changes improved in vivo antibacterial activity (Segawa et al., 1995).
Corrosion Inhibition
El Faydy et al. (2020) explored the use of 7-alkyl-8-Hydroxyquinolines, similar in structure to the compound , as corrosion inhibiting additives for steel in acidic environments. They found these compounds to significantly improve anti-corrosion properties (El Faydy et al., 2020).
Anti-Tumor Activity
Derivatives of 7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol have been synthesized for potential use in cancer therapy. Liu et al. (2019) synthesized 7-fluoro-4-(1-piperazinyl) quinolines and evaluated their anti-tumor activity in vitro, finding some compounds to exhibit significant potential as cancer therapy agents (Liu et al., 2019).
Interaction with MDM2-p53
Lu et al. (2006) discovered a derivative of 7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol as a novel inhibitor of the MDM2-p53 interaction in cancer cells. This compound could potentially serve as a new class of non-peptide inhibitors for targeting the MDM2-p53 interaction, which is crucial in the development of certain cancers (Lu et al., 2006).
Antileishmanial Activity
Johnson and Werbel (1983) conducted research on 8-quinolinamine derivatives, including compounds structurally similar to 7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol, for their antileishmanial activity. They aimed to develop more potent and less toxic antileishmanial agents (Johnson & Werbel, 1983).
Neuroleptic Properties
Banno et al. (1988) synthesized ω-(4-phenyl-1-piperazinyl)-alkoxy-2 (1H)-quinolinone derivatives, which included structures similar to the queried compound. They tested these derivatives for anti-methamphetamine and anti-epinephrine activities, identifying potential neuroleptic drug candidates (Banno et al., 1988).
Propiedades
Nombre del producto |
7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol |
|---|---|
Fórmula molecular |
C23H27N3O2 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
7-[(4-methylpiperazin-1-yl)methyl]-5-(phenylmethoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C23H27N3O2/c1-25-10-12-26(13-11-25)15-19-14-20(17-28-16-18-6-3-2-4-7-18)21-8-5-9-24-22(21)23(19)27/h2-9,14,27H,10-13,15-17H2,1H3 |
Clave InChI |
VYDKIYBONPPDRB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4 |
SMILES canónico |
CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone](/img/structure/B1228200.png)
![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea](/img/structure/B1228201.png)
![N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B1228202.png)
![N-[2-[bis(2-methylpropyl)amino]ethyl]-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1228204.png)
![N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1228206.png)
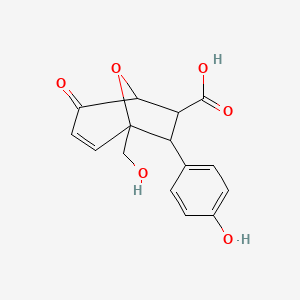
![Bis[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B1228210.png)
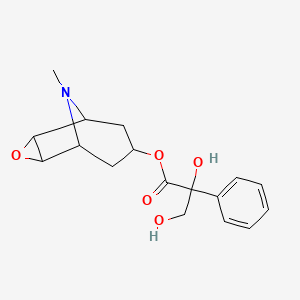
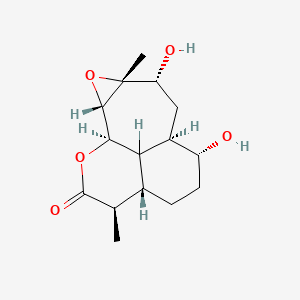
![1-cyclopentyl-5-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B1228217.png)
